

A Comparative Analysis of 2,3,4,6tetranitroaniline and Other High Explosives

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Compound of Interest

Compound Name: 2,3,4,6-Tetranitroaniline

Cat. No.: B15378039

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A comprehensive guide for researchers and scientists on the performance, characteristics, and safety of **2,3,4,6-tetranitroaniline** in relation to other conventional high explosives.

This guide provides a detailed comparative study of **2,3,4,6-tetranitroaniline** (TNA), a powerful but lesser-known high explosive, against some of the most widely used energetic materials: Trinitrotoluene (TNT), Research Department Explosive (RDX), High Melting Explosive (HMX), and Pentaerythritol Tetranitrate (PETN). This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a thorough understanding of their relative performance and safety profiles.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance parameters of TNA and other selected high explosives. These values are critical for evaluating the energetic output and destructive capability of each compound.



Property	2,3,4,6- tetranitroan iline (TNA)	Trinitrotolu ene (TNT)	RDX	нмх	PETN
Chemical Formula	C ₆ H₃N₅O ₈	C7H5N3O6	СзН6N6O6	C4H8N8O8	C5H8N4O12
Density (g/cm³)	1.76[1]	1.65	1.82	1.91	1.77
Detonation Velocity (m/s)	7500[1]	6900	8750	9100	8400
Detonation Pressure (kbar)	244 (predicted)[1]	190	347	393	335
Impact Sensitivity (ERL Type 12, Drop Height, cm)	Not available	>320	22.2[2]	26.0[2]	12.0[2]

Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies designed to ensure accuracy and reproducibility.

Determination of Detonation Velocity

The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a primary measure of its performance. It is typically measured using the following methods:

Electronic Probes: Ionization or contact pins are placed at precise intervals along a column
of the explosive. As the detonation front reaches each pin, an electrical signal is generated.
The time difference between the signals from consecutive pins allows for the calculation of
the detonation velocity.



 Streak Photography: A high-speed streak camera records the luminous detonation front as it travels down the explosive charge. The angle of the recorded streak on the film is directly proportional to the detonation velocity.

Determination of Detonation Pressure

Detonation pressure is the immense pressure generated at the detonation front and is a key indicator of an explosive's brisance or shattering effect. Standard methods for its determination include:

- Aquarium Test: The explosive charge is detonated underwater, and the resulting shock wave velocity in the water is measured using high-speed photography or pressure transducers.
 The detonation pressure can then be calculated from the shock wave velocity and the known properties of water.
- Plate Dent Test: A standardized plate of a specific material (e.g., steel) is placed in contact
 with the explosive. The depth of the dent created upon detonation is correlated to the
 detonation pressure.

Impact Sensitivity Testing

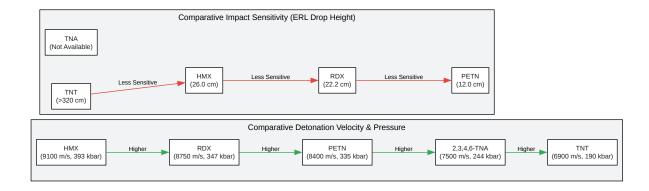
Impact sensitivity measures the ease with which an explosive can be initiated by a physical impact. The ERL Type 12 Drop-Weight Impact Test is a widely accepted standard:

- A small, measured sample of the explosive (typically 35-40 mg) is placed on a hardened steel anvil.[3]
- A 2.5 kg steel weight is dropped from a predetermined height onto a striker pin in contact with the sample.[4][5][6]
- The outcome (initiation or no initiation) is observed. An initiation is typically defined by an audible report, flash, or smoke.
- The drop height is varied using the Bruceton "up-and-down" method to determine the 50% probability of initiation (H₅₀). A lower H₅₀ value indicates greater sensitivity.

Logical Relationships and Decomposition Pathways



To visualize the comparative aspects and the chemical breakdown of these materials, the following diagrams are provided.

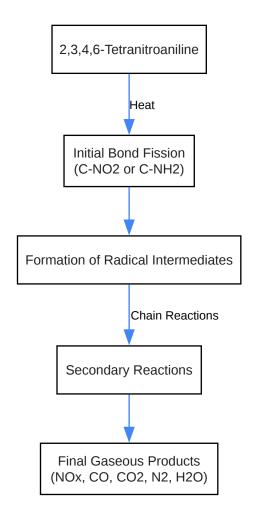


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Caption: A comparative overview of the detonation performance and impact sensitivity of selected high explosives.

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways. For nitroanilines, the initial steps are influenced by the number and position of the nitro groups and the presence of the amino group.





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Caption: A simplified proposed thermal decomposition pathway for **2,3,4,6-tetranitroaniline**.

The initial step in the thermal decomposition of many nitroaromatics is the homolytic cleavage of a C-NO₂ bond, forming a phenyl radical and nitrogen dioxide.[7] However, in nitroanilines, the presence of the amino group can influence the decomposition mechanism, potentially leading to intramolecular hydrogen bonding and subsequent reactions.[7] For **2,3,4,6-tetranitroaniline**, with its high degree of nitration, the C-NO₂ bond fission is a likely primary step, leading to a cascade of radical reactions that ultimately produce stable gaseous products. Further experimental studies are required to fully elucidate the detailed decomposition mechanism of this specific molecule.



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